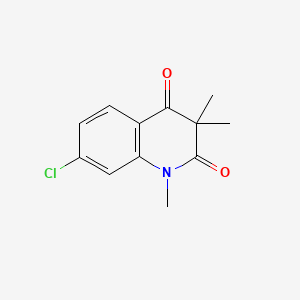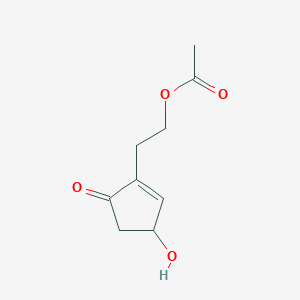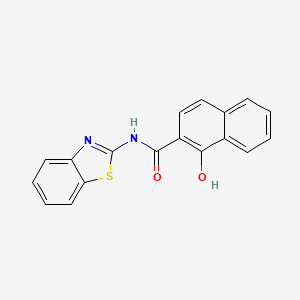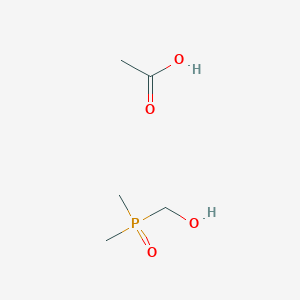
Acetic acid;dimethylphosphorylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;dimethylphosphorylmethanol can be achieved through several synthetic routes. One common method involves the reaction of acetic acid with dimethylphosphorylmethanol under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. One such method is the carbonylation of methanol, where methanol reacts with carbon monoxide in the presence of a catalyst to produce acetic acid. This acetic acid can then be reacted with dimethylphosphorylmethanol to form the desired compound. The process is typically carried out in a continuous flow reactor to ensure efficient production and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;dimethylphosphorylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phosphoric acids.
Reduction: Reduction reactions can convert the compound into alcohols and phosphines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of this compound include various carboxylic acids, alcohols, phosphoric acids, and phosphines. These products have diverse applications in different fields, including chemistry and industry.
Applications De Recherche Scientifique
Acetic acid;dimethylphosphorylmethanol has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;dimethylphosphorylmethanol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also interact with enzymes and proteins, affecting their activity and function. The phosphoryl group in the compound plays a crucial role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid;dimethylphosphorylmethanol include:
Acetic acid: A simple carboxylic acid with the formula CH₃COOH.
Dimethylphosphorylmethanol: A compound with a phosphoryl group attached to a methanol molecule.
Phosphoric acid: A triprotic acid with the formula H₃PO₄.
Uniqueness
This compound is unique due to its combination of acetic acid and dimethylphosphorylmethanol properties. This combination results in a compound with distinct chemical reactivity and potential applications that are not observed in the individual components alone. The presence of both carboxylic and phosphoryl functional groups allows for versatile chemical interactions and applications in various fields.
Propriétés
Numéro CAS |
50636-62-9 |
|---|---|
Formule moléculaire |
C5H13O4P |
Poids moléculaire |
168.13 g/mol |
Nom IUPAC |
acetic acid;dimethylphosphorylmethanol |
InChI |
InChI=1S/C3H9O2P.C2H4O2/c1-6(2,5)3-4;1-2(3)4/h4H,3H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
PFHWYBXSATZHDI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CP(=O)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



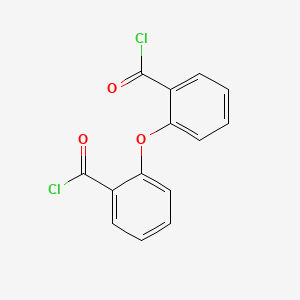
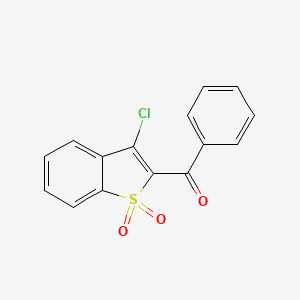

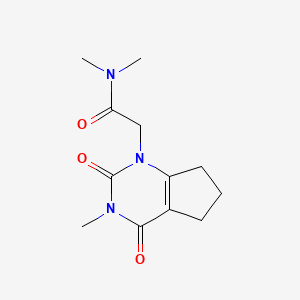

![4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine](/img/structure/B14649335.png)

